molecular formula C15H18N2O3S2 B2611618 Benzo[d]thiazol-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1796970-32-5

Benzo[d]thiazol-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Cat. No.: B2611618
CAS No.: 1796970-32-5
M. Wt: 338.44
InChI Key: HASHVWSISHXNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[d]thiazol-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound features a benzothiazole ring fused with an azetidine moiety, which is further substituted with an isobutylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone can be achieved through various synthetic pathways. One common method involves the cyclization of haloketones with thioamides, which is a widely popular process for synthesizing thiazole moieties . Another approach includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with chloroethyl piperidine hydrochloride or chloroethyl morpholine hydrochloride .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzo[d]thiazol-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit enzymes like DprE1, which is crucial for the survival of Mycobacterium tuberculosis . The compound may also interact with other proteins and enzymes, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d]thiazol-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is unique due to its specific structural features, such as the combination of a benzothiazole ring with an azetidine moiety and an isobutylsulfonyl group

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-10(2)9-22(19,20)11-7-17(8-11)15(18)14-16-12-5-3-4-6-13(12)21-14/h3-6,10-11H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASHVWSISHXNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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